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Compound of Interest

Compound Name: LLY-507

Cat. No.: B608609 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of two prominent SMYD2 inhibitors, LLY-507 and A-893. This document

synthesizes experimental data to evaluate their performance and provides detailed

methodologies for key experiments.

The protein lysine methyltransferase SMYD2 has emerged as a significant target in various

diseases, including cancer. Its role in methylating both histone and non-histone proteins, such

as the tumor suppressor p53, has spurred the development of small molecule inhibitors to

probe its function and therapeutic potential. Among these, LLY-507 and A-893 have

distinguished themselves as potent and selective chemical tools. This guide provides a head-

to-head comparison of their biochemical potency, cellular activity, and selectivity.
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Inhibitor Target Assay Type Substrate IC50 Reference

LLY-507 SMYD2

Scintillation

Proximity

Assay

p53 peptide

(residues

361-380)

<15 nM [1]

SMYD2

Scintillation

Proximity

Assay

Histone H4

peptide

(residues 1-

24)

31 nM [2][3]

A-893 SMYD2

Scintillation

Proximity

Assay

p53 peptide 2.8 nM [4]

Cellular Activity
Inhibitor Cell Line Assay Type

Target
Analyte

IC50 / Effect Reference

LLY-507 U2OS
Cell-based

ELISA

p53 Lys370

monomethyla

tion

0.6 µM [2][5]

HEK293 (co-

transfected

with FLAG-

SMYD2 and

FLAG-p53)

Western Blot

p53 Lys370

monomethyla

tion

<1 µM [5]

A-893
A549 (lung

carcinoma)
Western Blot

p53K370me1

levels

42%

reduction at

10 µM after

18h

[4]

Selectivity
LLY-507 has demonstrated high selectivity, being over 100-fold more potent against SMYD2

compared to a panel of 24 other protein and DNA methyltransferases, including the closely
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related SMYD3.[1][6] It was also found to be inactive (>20 µM) against a broad panel of 454

kinases, 35 G protein-coupled receptors, 14 nuclear hormone receptors, and three cytochrome

P450 enzymes.[3]

A-893 was evaluated for selectivity against a panel of 31 other methyltransferases. At a

concentration of 1 µM, no significant inhibition (>50%) of other methyltransferases was

observed. However, at higher concentrations of 10 µM and 50 µM, some off-target inhibition

(65-80%) was noted for PRMT3, PRMT7, SUV39H2, and SMYD3.[4]

Experimental Protocols
Biochemical Assays
LLY-507 Scintillation Proximity Assay:[1]

Principle: This assay measures the incorporation of a tritium-labeled methyl group from S-

[methyl-³H]adenosyl-L-methionine (³H-SAM) onto a biotinylated peptide substrate.

Reaction Mixture: The enzymatic reactions were conducted in a 20 µL volume containing 20

mM Tris-HCl (pH 9.0), 5 mM DTT, 0.01% Triton X-100, 0.5 µM ³H-SAM, 0.5 µM biotinylated

p53 peptide (residues 361-380), and 10 nM SMYD2.

Procedure: The reaction was incubated for 1 hour at 23°C. The reaction was then stopped,

and the biotinylated peptide was captured by streptavidin-coated SPA beads. The proximity

of the incorporated tritium to the scintillant in the beads generates a light signal that is

proportional to the enzyme activity.

A-893 Scintillation Proximity Assay:[4]

Principle: A scintillation proximity assay was utilized to measure the methylation of a p53-

derived peptide by SMYD2.

Methodology: While the specific concentrations of enzyme, substrate, and cofactor were not

detailed in the available literature, the assay principle is analogous to that described for LLY-
507, involving the detection of radiolabeled methyl group transfer to a peptide substrate.

Cellular Assays
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LLY-507 Western Blot for p53 Methylation in HEK293 Cells:[3][5]

Cell Culture and Transfection: HEK293 cells were seeded in 6-well plates and co-transfected

with FLAG-tagged p53 and FLAG-tagged SMYD2 expression vectors using Lipofectamine

2000.

Inhibitor Treatment: The day after transfection, cells were treated with varying concentrations

of LLY-507 (0-2.5 µM) for 28 hours.

Lysis and Western Blotting: Cells were lysed in RIPA buffer, and the lysates were subjected

to 10% SDS-PAGE. Proteins were then transferred to a PVDF membrane.

Antibody Detection: The membrane was probed with primary antibodies specific for mono-

methylated p53 at Lys370 and total p53, followed by incubation with appropriate secondary

antibodies. The signal was then detected using a suitable chemiluminescence-based

method.

A-893 Western Blot for p53 Methylation in A549 Cells:[4]

Cell Culture: Human A549 lung carcinoma cells, which have high endogenous SMYD2

expression and wild-type p53, were used.

Inhibitor Treatment: Cells were treated with 10 µM of A-893 for 18 hours.

Analysis: Following treatment, changes in the levels of monomethylated p53 at Lys370

(p53K370me1) and total p53 were measured by Western blot analysis. The ratio of

p53K370me1 to total p53 was then calculated to determine the extent of inhibition.
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Caption: SMYD2 methylates key signaling proteins.
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General Experimental Workflow for SMYD2 Inhibitor Evaluation
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Caption: Workflow for evaluating SMYD2 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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